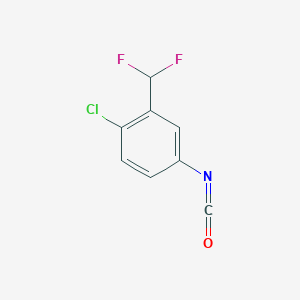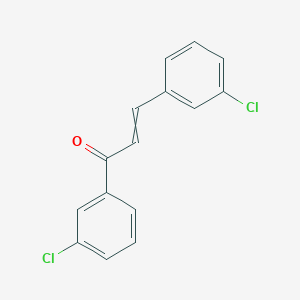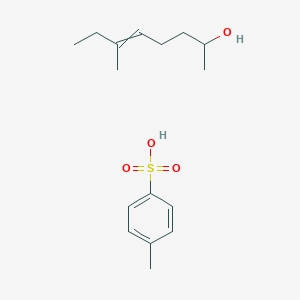![molecular formula C26H41N3O2 B14656781 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- CAS No. 40074-68-8](/img/structure/B14656781.png)
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- is a complex organic compound with a unique spirocyclic structure. . Its structure features a spiro linkage, which is a common motif in many biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with carbonyl compounds under controlled conditions . The reaction mixture is often treated with acids or bases to facilitate the formation of the spirocyclic core. The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a δ opioid receptor-selective agonist, which could be useful in treating neurological and psychiatric disorders.
Polymer Stabilization: It is used as a stabilizer in polymers to prevent photo- and thermal-degradation.
Synthetic Chemistry: It serves as a building block in the synthesis of other complex molecules, including spirohydantoins.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, as a δ opioid receptor agonist, it binds to the orthosteric site of the receptor, activating G-protein signaling pathways . This activation can lead to various physiological effects, including analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A simpler analog without the additional substituents.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative used in synthetic chemistry.
N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspirodecan-8-yl)methyl)phenyl)acetamide: A related compound with different substituents.
Uniqueness
1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively target δ opioid receptors and stabilize polymers highlights its versatility and potential for diverse applications .
Properties
CAS No. |
40074-68-8 |
|---|---|
Molecular Formula |
C26H41N3O2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
8-benzyl-7,7,9,9-tetramethyl-3-octyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C26H41N3O2/c1-6-7-8-9-10-14-17-28-22(30)26(27-23(28)31)19-24(2,3)29(25(4,5)20-26)18-21-15-12-11-13-16-21/h11-13,15-16H,6-10,14,17-20H2,1-5H3,(H,27,31) |
InChI Key |
WBDYFYYVULBFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2(CC(N(C(C2)(C)C)CC3=CC=CC=C3)(C)C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


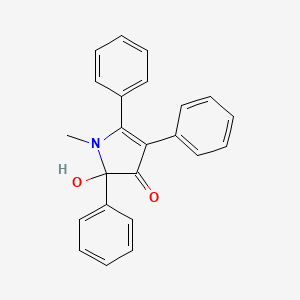
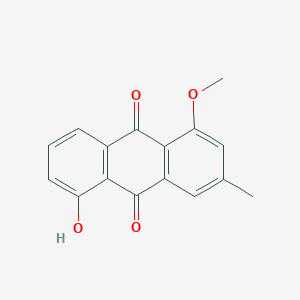
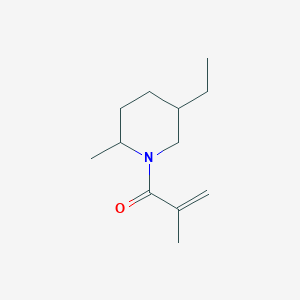
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
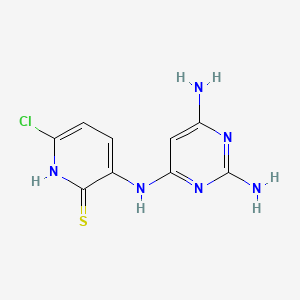
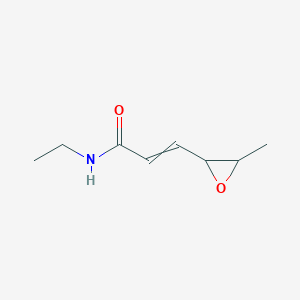
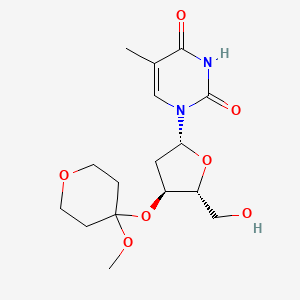

![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
methanone](/img/structure/B14656768.png)
